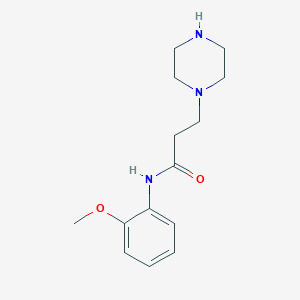

N-(2-methoxyphenyl)-3-(piperazin-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-piperazin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-19-13-5-3-2-4-12(13)16-14(18)6-9-17-10-7-15-8-11-17/h2-5,15H,6-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQNIUQMNASGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Piperazin-1-yl)Propanoic Acid

The precursor 3-(piperazin-1-yl)propanoic acid is synthesized via Michael addition of piperazine to acrylic acid under basic conditions:

Yields depend on stoichiometric control to favor mono-addition, typically achieving 60–75% efficiency.

Amide Bond Formation with 2-Methoxyaniline

Activation of the carboxylic acid employs HATU/DIEA or DPDTC-mediated coupling :

-

HATU/DIEA method : 3-(Piperazin-1-yl)propanoic acid (1 equiv), HATU (1.1 equiv), DIEA (2 equiv), and 2-methoxyaniline (1 equiv) in DCM at 25°C for 12 h yield the amide (82% yield).

-

Surfactant-assisted coupling : Using 2 wt% TPGS-750-M/H₂O, DPDTC (1.05 equiv), and 2-methoxyaniline at 60°C achieves 78% conversion in 4 h.

| Method | Conditions | Yield | By-products |

|---|---|---|---|

| HATU/DIEA | DCM, 25°C, 12 h | 82% | <5% over-coupling |

| DPDTC/TPGS-750-M | H₂O, 60°C, 4 h | 78% | <3% hydrolysis |

Alkylation-First Synthesis: Sequential Functionalization

Synthesis of N-(2-Methoxyphenyl)-3-Bromopropanamide

3-Bromopropanoyl chloride (1 equiv) reacts with 2-methoxyaniline (1 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base:

Piperazine Installation via Nucleophilic Substitution

Mono-Boc-piperazine (1.2 equiv) reacts with the bromopropanamide intermediate in DMF at 80°C for 8 h, followed by Boc deprotection with TFA:

Yield: 68% after purification (HPLC).

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Amide-first : Higher yields (78–82%) but requires pre-synthesized carboxylic acid.

-

Alkylation-first : Avoids carboxylic acid synthesis but faces challenges in regioselectivity (risk of bis-alkylation).

Functional Group Tolerance

-

Surfactant-assisted coupling (TPGS-750-M) enhances aqueous solubility of hydrophobic intermediates, reducing organic solvent use.

-

Boc protection mitigates over-alkylation but introduces additional deprotection steps.

Mechanistic Insights and Optimization

Role of HATU in Amidation

HATU generates active ester intermediates, accelerating coupling rates. DIEA neutralizes HCl by-products, preventing protonation of the amine nucleophile.

Surfactant Effects on Reaction Kinetics

TPGS-750-M forms micelles that solubilize DPDTC and 2-methoxyaniline, increasing collision frequency and reaction rate (k = 0.24 h⁻¹ vs. 0.12 h⁻¹ in pure DCM).

Challenges and Mitigation Strategies

Piperazine Bis-Alkylation

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-(piperazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-(2-methoxyphenyl)-3-(piperazin-1-yl)propanamide typically involves the reaction of 2-methoxyphenylacetic acid with piperazine, often facilitated by coupling agents like carbodiimides to form the amide bond. The compound has the molecular formula and is characterized by its unique structural features that contribute to its biological activity .

Biological Research Applications

This compound has been investigated for several potential applications in biological research:

Neurological Disorders

The compound has shown promise as a therapeutic agent for neurological disorders. Its mechanism involves interactions with specific receptors, potentially modulating neurotransmitter activity. This aspect is crucial for developing treatments for conditions such as anxiety and depression .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of this compound against various pathogens. The structure-activity relationship (SAR) analysis indicates that modifications can enhance its efficacy against specific bacterial strains .

Ligand Studies

This compound is being explored as a ligand in receptor binding studies. It has been evaluated for its affinity towards serotonin receptors, which are critical targets in pharmacotherapy for mood disorders .

Industrial Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of more complex molecules. Its derivatives are utilized in the development of drugs targeting various conditions, including pain management and psychiatric disorders .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in different applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide (SC211)

- Structural Differences : The 2-methoxyphenyl group in the parent compound is replaced with a 3-methoxyphenyl group, and the piperazine ring is substituted with a 4-chlorophenyl group.

- Functional Impact : SC211 exhibits high affinity for dopamine D4 receptors (D4R) with a reported Ki value of 1.2 nM, demonstrating how para-substituted halogens (Cl) enhance D4R selectivity over D2R .

- Physicochemical Properties: Molecular weight = 387.89 g/mol; Hydrogen bond donors = 1; Hydrogen bond acceptors = 5 .

N-(4-Ethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

- Structural Differences : The 2-methoxyphenyl group is replaced with a 4-ethoxyphenyl group, and the piperazine bears a 2-fluorophenyl substituent.

- Functional Impact : Ethoxy substitution may enhance metabolic stability compared to methoxy groups. The 2-fluorophenyl group on piperazine is associated with D2 receptor antagonism, as seen in atypical antipsychotics .

- Physicochemical Properties : Molecular weight = 371.46 g/mol; LogP = 3.2 (predicted) .

N-(1,3-Benzodioxol-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

- Structural Differences : The 2-methoxyphenyl group is replaced with a 1,3-benzodioxole moiety.

- Functional Impact : The benzodioxole group improves lipophilicity and may enhance blood-brain barrier penetration. This compound’s fluorophenyl-piperazine moiety aligns with ligands targeting serotonin receptors (5-HT1A/2A) .

- Physicochemical Properties: Molecular weight = 371.41 g/mol; Hydrogen bond donors = 1 .

Piperazine-Propanamide Derivatives with Varied Backbones

N-(3-Chlorophenyl)-2-(piperazin-1-yl)propanamide

Key Observations :

- Substitution with electron-withdrawing groups (e.g., fluorine) generally improves yields (e.g., 3t: 41% vs. 3s: 33%) .

- Bulky substituents (e.g., cyclohexane in 3v) correlate with lower yields, likely due to steric hindrance during synthesis .

Receptor Selectivity and Binding Modes

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing N-(2-methoxyphenyl)-3-(piperazin-1-yl)propanamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions, often involving coupling of the methoxyphenyl and piperazine moieties. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt in dichloromethane (DCM) under nitrogen to minimize side reactions .

- Purification : Silica gel chromatography (eluent: DCM/MeOH gradients) or recrystallization from ethanol improves purity. HPLC with C18 columns is recommended for final purity assessment (>95%) .

- Critical parameters : Maintain pH 7–8 during reactions to prevent piperazine ring protonation, and control temperature (20–25°C) to avoid decomposition .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm methoxyphenyl (δ 3.8–4.0 ppm for OCH) and piperazine (δ 2.5–3.5 ppm for N–CH) groups. Aromatic protons appear as multiplets in δ 6.5–7.5 ppm .

- LC/MS : Retention time (t) and molecular ion peaks ([M+H]) validate molecular weight (e.g., m/z 346 for CHNO) .

- IR spectroscopy : Amide C=O stretches (~1650–1680 cm) and piperazine N–H bends (~3300 cm^{-1) confirm functional groups .

Q. What in vitro assays are recommended for initial biological screening?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Receptor binding : Radioligand displacement assays (e.g., dopamine D or serotonin receptors) to evaluate GPCR modulation .

- Enzyme inhibition : Test COX-1/COX-2 or kinase inhibition via fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield?

- Methodological Answer :

- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (20–60°C), and stoichiometry (1.2–2.0 eq. of piperazine) to identify optimal parameters .

- Catalyst screening : Test Pd/C or CuI for Ullmann-type couplings to enhance amidation efficiency .

- Scale-up adjustments : Transition from batch to flow chemistry for improved heat/mass transfer, reducing byproducts .

Q. How to design a structure-activity relationship (SAR) study for piperazine ring modifications?

- Methodological Answer :

- Analog synthesis : Replace piperazine with substituted derivatives (e.g., 4-fluorophenylpiperazine) to assess steric/electronic effects .

- Biological testing : Compare IC values in antiproliferative or receptor-binding assays. For example, methylthio-piperazine analogs show enhanced lipophilicity and bioavailability .

- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding poses with target proteins (e.g., D receptors) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Replicate studies under identical conditions (e.g., cell line, serum concentration) to isolate variables. For example, anti-HIV activity discrepancies may arise from viral strain differences (HIV-1 vs. HIV-2) .

- Orthogonal validation : Confirm cytotoxicity (via LDH release) if apoptosis is observed in MTT assays .

- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation as a cause of false negatives .

Data Analysis and Interpretation

Q. How to interpret conflicting results between in vitro and in silico studies?

- Methodological Answer :

- In silico limitations : Address false positives from docking by performing molecular dynamics simulations (>100 ns) to assess binding pose stability .

- Solubility corrections : Adjust computational models for logP (e.g., >3 may reduce aqueous solubility, skewing in vitro activity) .

- Experimental controls : Include known inhibitors (e.g., indomethacin for COX assays) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.